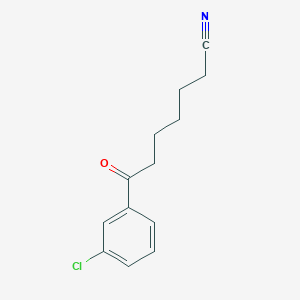

7-(3-Chlorophenyl)-7-oxoheptanenitrile

Overview

Description

“7-(3-Chlorophenyl)-7-oxoheptanenitrile” is a compound that contains a nitrile group (-CN), a ketone group (C=O), and a chlorophenyl group (a benzene ring with a chlorine atom). The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications .

Molecular Structure Analysis

The molecular structure of “this compound” would consist of a seven-carbon chain (heptane) with a nitrile group at one end, a ketone group in the middle, and a 3-chlorophenyl group at the other end .

Chemical Reactions Analysis

The chemical reactions of “this compound” would likely be influenced by its functional groups. The nitrile group could undergo hydrolysis, reduction, or addition reactions. The ketone could be involved in condensation reactions or could be reduced. The chlorophenyl group might undergo electrophilic aromatic substitution .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would be influenced by its functional groups. For example, the presence of the polar nitrile and ketone groups could impact its solubility, while the chlorophenyl group could affect its reactivity .

Scientific Research Applications

Quantum Chemical Calculations and Isomerizations

A theoretical study on redox-induced isomerizations and the structure and bonding of nitrile, isocyanide, and carbonyl complexes of rhenium highlighted the influence of electronic structure, ligand nature, and metal center properties on stability and redox properties of geometrical isomers. This research provides a foundation for understanding how 7-(3-Chlorophenyl)-7-oxoheptanenitrile might react under various conditions, emphasizing the importance of electronic effects and ligand interactions in chemical reactions and isomer stability (Kuznetsov & Pombeiro, 2003).

Antibacterial Activity of Chlorophenyl Compounds

Research on the synthesis, characterization, and antibacterial activity of new oxime ester derivatives with chlorophenyl groups demonstrated significant activity against various bacteria. This study suggests that chlorophenyl compounds, similar to this compound, could have potential applications in developing new antibacterial agents, highlighting the structure-activity relationship critical in medicinal chemistry (Liu et al., 2008).

Catalysis and Oxidation Processes

Investigations into organorhenium(VII) and organomolybdenum(VI) oxides for oxidation catalysis revealed the enhancement of olefin epoxidation activities by aromatic Lewis base nitrogen donor ligands. This research points to the potential catalytic applications of compounds like this compound in oxidation processes, where specific ligand interactions can significantly affect catalytic efficiency and selectivity (Kühn et al., 2001).

Hydrogen Production and Electrocatalysis

A study on nickel electrocatalysts with seven-membered cyclic diphosphine ligands containing one pendant amine for hydrogen production highlights the importance of precise pKa matching for optimal catalysis rates. This research underscores the potential role of chlorophenyl compounds in developing efficient electrocatalysts for hydrogen production, emphasizing the critical balance between structural design and electronic properties (Stewart et al., 2013).

Environmental Applications and Pollutant Degradation

The photocatalytic degradation of chlorophenols over graphitic carbon nitride under visible light irradiation demonstrates the effective mineralization of pollutants, indicating potential environmental applications for similar compounds. This study suggests that this compound could play a role in environmental chemistry, particularly in pollutant degradation processes (Ji et al., 2013).

Future Directions

The future research directions for “7-(3-Chlorophenyl)-7-oxoheptanenitrile” would likely depend on its potential applications. For example, if it shows promise as a pharmaceutical compound, future research might focus on optimizing its synthesis, studying its mechanism of action, or testing its efficacy in clinical trials .

Mechanism of Action

Target of Action

Compounds with similar structures, such as quinoline derivatives, have been shown to inhibit tyrosine kinases, topoisomerase, tubulin polymerization, and dhodh kinase .

Mode of Action

It is likely that it interacts with its targets by binding to them, thereby altering their function and leading to changes at the cellular level .

Biochemical Pathways

Similar compounds have been found to affect oxidative stress and radical chain oxidation of organic compounds .

Pharmacokinetics

It is known that similar compounds, such as linezolid, are primarily metabolized by the oxidation of the morpholine ring, resulting in two inactive ring-opened carboxylic acid metabolites . The oxidative metabolic clearance of linezolid is primarily catalyzed by P450 enzymes .

Result of Action

Compounds with similar structures, such as carbonyl cyanide m-chlorophenyl hydrazone (cccp), have been shown to cause mitochondrial dysfunction, leading to chromosomal loss .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 7-(3-Chlorophenyl)-7-oxoheptanenitrile. For instance, storage conditions can affect the activity of similar compounds used as sprout suppressants in potatoes

properties

IUPAC Name |

7-(3-chlorophenyl)-7-oxoheptanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClNO/c14-12-7-5-6-11(10-12)13(16)8-3-1-2-4-9-15/h5-7,10H,1-4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOSKZURYCILMLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)CCCCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50642237 | |

| Record name | 7-(3-Chlorophenyl)-7-oxoheptanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898767-72-1 | |

| Record name | 3-Chloro-ζ-oxobenzeneheptanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898767-72-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-(3-Chlorophenyl)-7-oxoheptanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

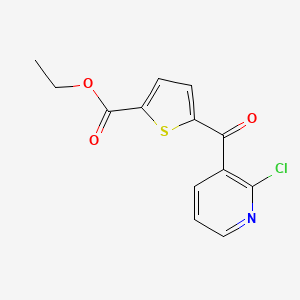

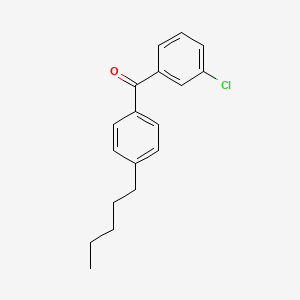

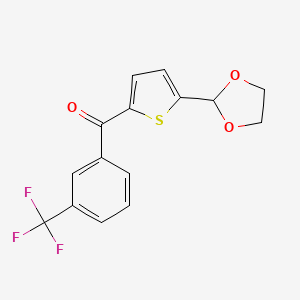

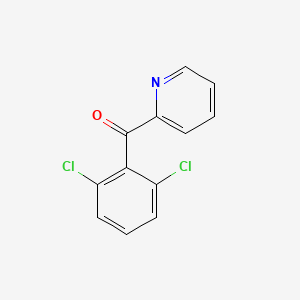

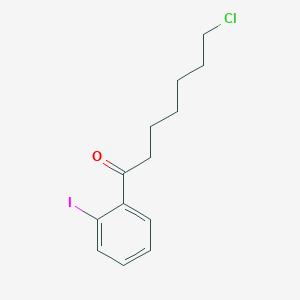

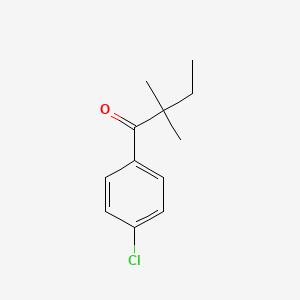

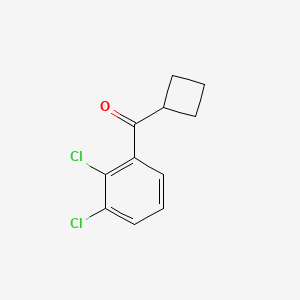

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.